

physical and chemical properties of 2,6-Dibromo-4-chloroaniline

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Compound of Interest

Compound Name: 2,6-Dibromo-4-chloroaniline

Cat. No.: B1580550

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An In-depth Technical Guide to 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and structural properties of **2,6-Dibromo-4-chloroaniline** (CAS No. 874-17-9). The information is intended to support research and development activities by providing detailed experimental protocols and clearly structured data.

Core Physical and Chemical Properties

2,6-Dibromo-4-chloroaniline is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Its chemical structure consists of an aniline core with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.^[1]

Physical Properties

The compound typically appears as a white to off-white or yellow to amber crystalline solid or powder with no distinct odor.^[1] It is sparingly soluble in water.^[1]

Property	Value
Appearance	White to off-white/yellow to amber crystalline solid/powder[1]
Melting Point	94-96 °C[2][3]
Solubility	Sparingly soluble in water[1]
Odor	No distinct odor[1]

Chemical Identifiers and Molecular Properties

Property	Value
CAS Number	874-17-9[2][4]
Molecular Formula	C ₆ H ₄ Br ₂ ClN[4]
Molecular Weight	285.36 g/mol [2][4]
IUPAC Name	2,6-dibromo-4-chloroaniline[5]
Synonyms	4-Chloro-2,6-dibromoaniline[2][3][4]
InChI Key	XEYLQXUJSOJWJV-UHFFFAOYSA-N[2][5]
SMILES	Nc1c(Br)cc(Cl)cc1Br[2]

Experimental Protocols

Synthesis: Bromination of 4-Chloroaniline

The synthesis of **2,6-Dibromo-4-chloroaniline** can be achieved through the bromination of 4-chloroaniline.[2][3] The following protocol is based on established methods for the bromination of anilines. The original synthesis of this compound is described by Harrison, et al. (1981).[6][7]

Materials:

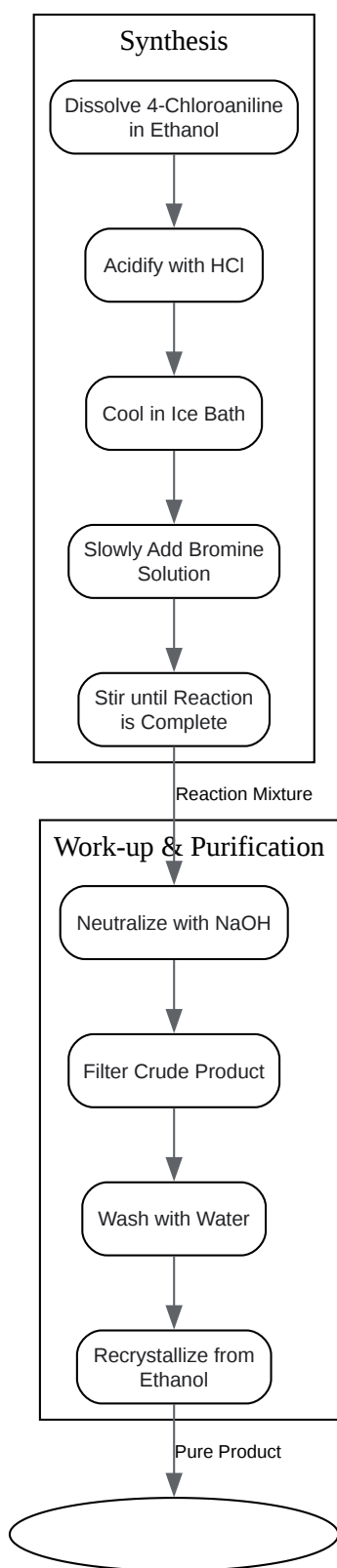
- 4-Chloroaniline
- Bromine

- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution
- Ethanol
- Water
- Round-bottomed flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve 4-chloroaniline in a suitable solvent such as ethanol in a round-bottomed flask equipped with a magnetic stirrer.
- Acidify the solution by adding hydrochloric acid.
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, to the cooled solution using a dropping funnel.
- After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

- Collect the solid product by filtration and wash it with cold water to remove any remaining salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified **2,6-Dibromo-4-chloroaniline**.



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Figure 1: Experimental workflow for the synthesis of 2,6-Dibromo-4-chloroaniline.

Analytical Characterization

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

Instrumentation:

- Bruker Kappa APEXII CCD diffractometer[7]

Protocol:

- Crystal Growth: Grow single crystals of **2,6-Dibromo-4-chloroaniline** suitable for X-ray diffraction, for example, by slow evaporation from a saturated solution.
- Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data using Mo K α radiation at a controlled temperature (e.g., 296 K).[7]
- Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97 for solving and SHELXL97 for refinement).[7]

The crystal structure of **2,6-Dibromo-4-chloroaniline** reveals that the molecule is nearly planar.[6][7]

Crystal Data Parameter	Value
Crystal System	Monoclinic[7]
Space Group	P2 ₁ /n[6]
a	13.3132 (7) Å[7]
b	3.9387 (2) Å[7]
c	16.5476 (9) Å[7]
β	112.318 (2)°[7]
Volume	802.70 (7) Å ³ [7]
Z	4[7]

^1H and ^{13}C NMR are used to confirm the molecular structure.

Protocol:

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Data Acquisition: Record the spectra on an NMR spectrometer (e.g., at 300 or 500 MHz for ^1H NMR).[\[5\]](#)[\[8\]](#)
- Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration of the signals.

Expected ^1H NMR Data (in CDCl_3):

- A singlet for the two aromatic protons (H-3 and H-5).
- A broad singlet for the two amine protons ($-\text{NH}_2$).

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare the sample, for instance, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).[\[5\]](#)
- Data Analysis: Identify the characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

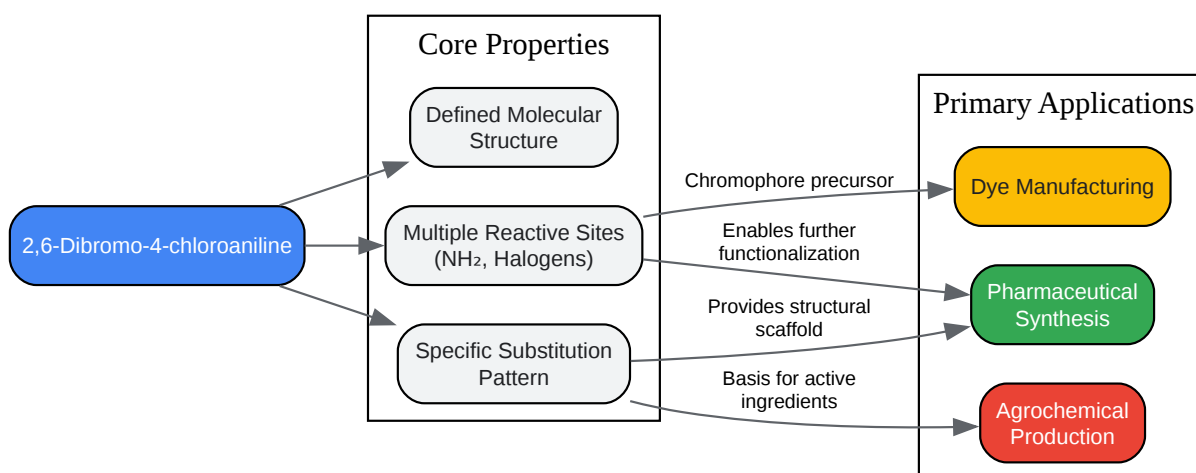
Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.[\[5\]](#)

- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
- Mass Analysis: Analyze the resulting ions to obtain a mass spectrum.
- Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight.

Applications and Logical Relationships

2,6-Dibromo-4-chloroaniline serves as a crucial building block in organic synthesis. Its properties dictate its utility as an intermediate.



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Figure 2: Logical relationship between properties and applications of **2,6-Dibromo-4-chloroaniline**.

Safety and Handling

2,6-Dibromo-4-chloroaniline is classified as a hazardous substance.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9] Some sources also indicate H302 (Harmful if swallowed).[5]

- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][9]
- Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), eye shields, and gloves is recommended.[2]
- Handling: Handle in a well-ventilated area.[9][10]
- Environmental Hazards: The compound is considered very toxic to aquatic life with long-lasting effects.[10]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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